

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Pinostrobin

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Compound of Interest

Compound Name: Pinostrobin

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Introduction

Pinostrobin is a naturally occurring dihydroflavonoid found in a variety of plants, including honey, Thai ginger (*Boesenbergia pandurata*), and various *Pinus* species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and anticancer properties. Understanding the fragmentation pattern of **Pinostrobin** through mass spectrometry is crucial for its accurate identification and quantification in complex biological matrices, which is a fundamental aspect of pharmacokinetic, metabolomic, and drug discovery studies.

This document provides detailed application notes and protocols for the mass spectrometry fragmentation analysis of **Pinostrobin**. It includes information on its fragmentation pathways, key fragment ions, and experimental conditions for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Fragmentation Analysis of Pinostrobin

Pinostrobin has a molecular weight of 270.28 g/mol ^[1] In electrospray ionization (ESI) mass spectrometry, it can be readily ionized in both positive and negative modes.

Positive Ion Mode (ESI+):

In positive ion mode, **Pinostrobin** typically forms a protonated molecule $[M+H]^+$ at a mass-to-charge ratio (m/z) of approximately 271.1.^{[1][2]} Upon collision-induced dissociation (CID), the precursor ion undergoes a characteristic retro-Diels-Alder (rDA) reaction, leading to the cleavage of the C-ring. This results in the formation of two major fragment ions.

Negative Ion Mode (ESI-):

In negative ion mode, **Pinostrobin** forms a deprotonated molecule $[M-H]^-$ at an m/z of approximately 269.1. The fragmentation in negative mode also provides structural information, though it is reported less frequently in the literature for this compound.

Quantitative Fragmentation Data

The following tables summarize the key ions observed in the mass spectrometric analysis of **Pinostrobin**.

Table 1: Mass Spectrometry Data for **Pinostrobin** in Positive Ion Mode (ESI+)

Ion Description	Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Elemental Composition
Protonated Molecule	271.200	-	$C_{16}H_{15}O_4^+$
Quantifier Ion	271.200	167.050	$C_8H_7O_4^+$
Qualifier Ion	271.200	131.100	$C_9H_7O^+$

Note: The quantifier and qualifier ions are used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.

Experimental Protocols

This section outlines a general protocol for the analysis of **Pinostrobin** using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The specific parameters may require optimization based on the instrument used and the nature of the sample matrix.

Sample Preparation

a) From Plant Material (e.g., *Boesenbergia rotunda* rhizomes):

- Dry the plant material in an oven at 50°C for 24 hours and then pulverize it into a fine powder.
- Perform an extraction using a suitable solvent. Ultrasound-assisted extraction (UAE) with n-hexane has been shown to be effective. Optimal conditions can include a particle size of 125 µm, a solid-to-liquid ratio of 1:30 g/mL, and an extraction time of 10 minutes.^[1]
- Filter the extract and concentrate it under reduced pressure.
- The crude extract can be further purified if necessary, for example, by using centrifugal partition chromatography (CPC).
- Redissolve the dried extract in a suitable solvent (e.g., methanol or a mixture of methanol and water) for LC-MS/MS analysis.

b) From Biological Matrices (e.g., Rat Plasma):

- To 100 µL of plasma, add a suitable internal standard (e.g., isoliquiritigenin).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
- Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography (LC)

- Column: A C18 column is commonly used (e.g., HiQ Sil C18, 2.1 mm x 150 mm, 5 µm).
- Mobile Phase:
 - Isocratic Elution: A mixture of water and methanol (e.g., 9:91, v/v) containing 0.1% formic acid can be used.

- Gradient Elution: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) can also be employed for better separation of complex mixtures.
- Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
- Injection Volume: 5-10 μ L.
- Column Temperature: 30-40°C.

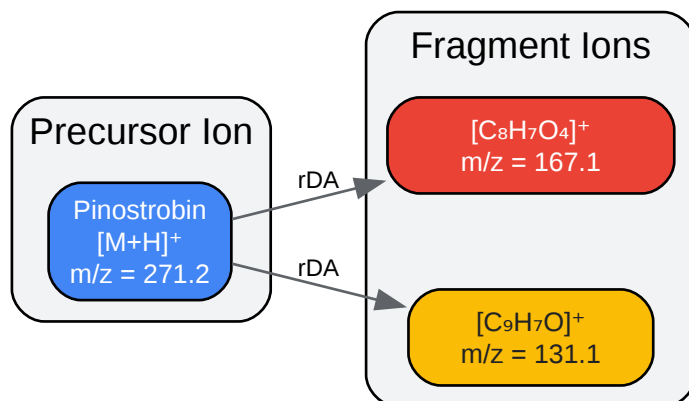
Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode for **Pinostrobin**.
- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- Precursor Ion: m/z 271.2
- Product Ions for MRM:
 - Quantifier: m/z 167.1
 - Qualifier: m/z 131.1
- Ion Source Parameters (example):
 - Capillary Voltage: 3.0 - 4.0 kV
 - Source Temperature: 120 - 150°C
 - Desolvation Temperature: 350 - 450°C
 - Desolvation Gas Flow: 600 - 800 L/hr
 - Cone Gas Flow: 50 L/hr
- Collision Energy: This parameter needs to be optimized for the specific instrument. It is a critical parameter that influences the abundance of fragment ions. A typical starting point for

flavonoids is in the range of 15-30 eV.

Visualizations

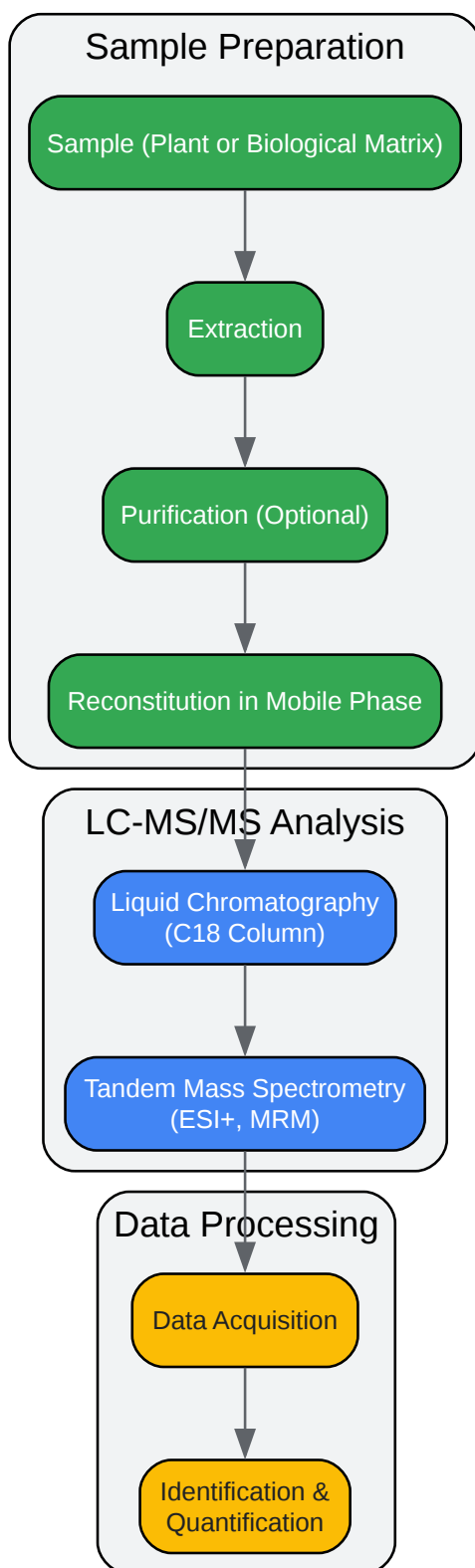
Fragmentation Pathway of Pinostrobin (Positive Ion Mode)



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Caption: Proposed fragmentation pathway of protonated **Pinostrobin** via retro-Diels-Alder (rDA) reaction.

Experimental Workflow for Pinostrobin Analysis



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